molecular formula C27H34N4O3 B1672327 フェドバパゴン CAS No. 347887-36-9

フェドバパゴン

カタログ番号: B1672327
CAS番号: 347887-36-9
分子量: 462.6 g/mol
InChIキー: RUOLFWZIFNQQGH-DEOSSOPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フェドバパゴンは、バソプレシンV2受容体の選択的アゴニストとして作用する合成低分子です。 これは、夜間の頻尿を特徴とする夜尿症などの状態の治療における潜在的な治療用途のために主に調査されています .

科学的研究の応用

Phase III Trials

  • EQUINOC Study : A pivotal Phase III trial involving 432 patients demonstrated that fedovapagon significantly reduces nocturnal voids and improves quality of life. The study reported:
    • Reduction in Nocturnal Voids : Statistically significant reduction in the number of times patients woke to urinate (P<0.001).
    • Quality of Life Improvement : Measured using the NocTIMe® score (P=0.034) which reflects patient-reported outcomes.
    • Safety Profile : Fedovapagon was well tolerated with minimal adverse effects reported .
  • Dose-Response Studies : Research indicated that the antidiuretic effect of fedovapagon can be controlled by dosage. A study involving older male subjects showed:
    • Controlled Duration of Action : Higher doses resulted in prolonged antidiuresis without significant risk of hyponatremia or fluid retention .
    • Urine Osmolality and Diuresis Correlation : Increased doses correlated with higher urine osmolality and reduced diuresis, confirming the drug's efficacy in managing nocturia .

Efficacy and Safety

Fedovapagon has been shown to effectively manage nocturia symptoms while maintaining a favorable safety profile. The following key points summarize its efficacy and safety:

  • Effective from First Dose : Patients experienced symptom relief from the initial night of treatment.
  • Well Tolerated : Adverse effects were minimal, primarily mild gastrointestinal disturbances .
  • Potential for Long-Term Use : Given its favorable pharmacokinetics, fedovapagon may be suitable for chronic use in managing nocturia.

Comparative Analysis with Other Treatments

TreatmentMechanismEfficacySafety Profile
FedovapagonV2 receptor agonistSignificant reduction in nocturnal voidsGenerally well tolerated
DesmopressinPeptide V2 receptor agonistEffective but variable responseRisk of hyponatremia
AnticholinergicsBladder muscle relaxantsModerate efficacySide effects include dry mouth and constipation

作用機序

フェドバパゴンは、バソプレシンV2受容体に選択的に結合して活性化することによってその効果を発揮します。この受容体は、腎臓における水の再吸収の調節に関与しており、体内の水分バランスを維持する上で重要な役割を果たしています。 この受容体を活性化することにより、フェドバパゴンは水の再吸収を高め、尿生成を減らし、夜尿症の症状を軽減します .

類似の化合物との比較

類似の化合物

フェドバパゴンの独自性

フェドバパゴンは、バソプレシンV2受容体に対する高い選択性でユニークであり、他のバソプレシン受容体の活性化または阻害に関連する副作用のリスクを最小限に抑えます。 この選択性は、夜尿症やバソプレシンV2受容体の調節が有益な他の状態の治療のための有望な候補にします .

準備方法

合成経路と反応条件

フェドバパゴンの合成には、市販の出発物質から始まる複数のステップが含まれます反応条件は通常、目的の生成物の選択的な形成を確保するために、有機溶媒、触媒、および還元剤や保護基などの試薬を使用することを伴います .

工業生産方法

フェドバパゴンの工業生産は、同様の合成経路に従いますが、大規模生産のために最適化されています。 これには、連続フローリアクター、自動合成プラットフォーム、および厳格な品質管理対策の使用が含まれ、最終生成物の純度と一貫性を確保します .

化学反応の分析

反応の種類

フェドバパゴンは、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、フェドバパゴンの酸化は、ヒドロキシル化誘導体をもたらす可能性がありますが、還元は脱酸素化誘導体をもたらす可能性があります。 置換反応は、使用される求核剤または求電子剤に応じて、さまざまな置換誘導体をもたらす可能性があります .

科学研究アプリケーション

フェドバパゴンは、さまざまな分野における潜在的な治療用途のために広く研究されています。

類似化合物との比較

Similar Compounds

Uniqueness of Fedovapagon

Fedovapagon is unique in its high selectivity for the vasopressin V2 receptor, which minimizes the risk of side effects associated with the activation or inhibition of other vasopressin receptors. This selectivity makes it a promising candidate for the treatment of nocturia and other conditions where modulation of the vasopressin V2 receptor is beneficial .

生物活性

Fedovapagon, also known as VA106483, is a selective, non-peptide vasopressin V2 receptor agonist that has shown promising results in clinical trials for the treatment of nocturia, particularly in men with benign prostatic hyperplasia (BPH). This compound's biological activity is primarily centered around its antidiuretic effects, which are mediated through the stimulation of V2 receptors in the kidneys. This article explores the biological activity of fedovapagon, focusing on its pharmacological effects, clinical trial results, and potential therapeutic applications.

Fedovapagon functions as a selective agonist for the vasopressin V2 receptor. Upon binding to these receptors, it promotes water reabsorption in the kidneys, leading to reduced urine production during nighttime hours. This mechanism is particularly beneficial for patients suffering from nocturia, a condition characterized by frequent nighttime urination.

Pharmacokinetics

The pharmacokinetic profile of fedovapagon indicates low variability in its bioavailability among subjects, which is a significant advantage over traditional peptide-based V2 agonists like desmopressin. Studies have demonstrated that the antidiuretic effect can be effectively controlled by adjusting the dosage, thus minimizing risks associated with fluid retention and hyponatremia (low sodium levels) .

EQUINOC Study

The EQUINOC study was a pivotal Phase III trial involving 432 patients randomized to receive either fedovapagon or a placebo. The trial met its co-primary endpoints:

  • Reduction in nocturnal voids : Statistically significant reduction (P<0.001).
  • Improvement in quality of life : Measured through patient-reported outcomes (P=0.034).

Additional endpoints showed significant results, including:

  • Time to first void (P<0.001).
  • Nights with 0 or 1 voids (P<0.006).
  • Reduction of voids by 50% (P<0.001).

The compound was generally well tolerated among participants, indicating its potential as a safe and effective treatment option for nocturia .

Summary of Clinical Findings

ParameterFedovapagon GroupPlacebo GroupP-value
Nocturnal voidsReducedIncreased<0.001
Quality of life improvementSignificantNot significant0.034
Time to first voidSignificantly shorterLonger<0.001
Nights with ≤1 voidIncreasedDecreased<0.006
Reduction of voids by 50%SignificantNot significant<0.001

Antidiuretic Effect Control

A study involving older male subjects demonstrated that the antidiuretic effect of fedovapagon could be controlled through dosage adjustments. The research indicated that even at higher doses (up to 4 mg), the drug's effects diminished sufficiently within approximately 12 hours post-dose, allowing for normal urine excretion . This property is crucial for managing nocturia effectively without leading to adverse fluid retention.

Comparison with Other Treatments

Fedovapagon's unique pharmacological profile positions it favorably against traditional treatments for nocturia:

  • Desmopressin : A peptide V2 agonist with higher variability in response and risk of hyponatremia.
  • Other Non-Peptide Agonists : Fedovapagon exhibits lower variability and better control over its antidiuretic effects.

特性

IUPAC Name

(2S)-2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOLFWZIFNQQGH-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCC[C@H]4C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188331
Record name Fedovapagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347887-36-9
Record name Fedovapagon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347887369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedovapagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11734
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fedovapagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N2,N2-Dimethyl-N1-[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]-1,2-pyrrolidinedicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEDOVAPAGON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2GBO4I0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fedovapagon
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fedovapagon
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fedovapagon
Reactant of Route 4
Reactant of Route 4
Fedovapagon
Reactant of Route 5
Reactant of Route 5
Fedovapagon
Reactant of Route 6
Reactant of Route 6
Fedovapagon

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。